5-Chloro-4-(propan-2-yloxy)pyridin-3-amine

Synthetic chemistry Pyridyne cycloaddition Regioselective lithiation

Addressing the challenge of unpredictable synthesis outcomes and metabolic soft spots in lead optimization. This 5-chloro-4-isopropoxy-pyridin-3-amine building block provides the exact solution through its unique substitution pattern. - The branched isopropoxy group provides steric shielding to suppress undesired α-lithiation side reactions, a critical control lacking in linear alkoxy analogs. - Enables cleaner, sequential functionalization strategies via a chlorine handle for cross-coupling and a free amine for amidation or bioconjugation. - Fills a critical lipophilicity and steric gap (cLogP ~1.8), potentially offering superior metabolic stability compared to ethoxy congeners.

Molecular Formula C8H11ClN2O
Molecular Weight 186.64 g/mol
Cat. No. B13289061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-4-(propan-2-yloxy)pyridin-3-amine
Molecular FormulaC8H11ClN2O
Molecular Weight186.64 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C=NC=C1N)Cl
InChIInChI=1S/C8H11ClN2O/c1-5(2)12-8-6(9)3-11-4-7(8)10/h3-5H,10H2,1-2H3
InChIKeyRZDAJIZKQPFZLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-4-(propan-2-yloxy)pyridin-3-amine: Overview


5-Chloro-4-(propan-2-yloxy)pyridin-3-amine (CAS 1865205-18-0) is a trisubstituted pyridine derivative bearing a chlorine atom at the 5-position, an isopropoxy group at the 4-position, and a primary amine at the 3-position . With a molecular weight of 186.64 Da and molecular formula C₈H₁₁ClN₂O, it belongs to the broader class of 3-aminopyridine building blocks that have attracted significant attention in medicinal chemistry . The 3-aminopyridine scaffold, particularly when decorated with halogen and alkoxy substituents, has been employed in the design of multi-targeted kinase inhibitors , voltage-gated sodium channel (Nav) blockers , and agrochemical intermediates . This specific compound serves primarily as a synthetic intermediate, with its value deriving from the combination of a chlorine handle for cross-coupling reactions, a free amine for amidation or reductive amination, and an isopropoxy group that modulates steric and electronic properties differently than its methoxy, ethoxy, or tert-butoxy congeners .

Why This Pyridine Scaffold Is Irreplaceable


Within the 5-chloro-4-alkoxypyridin-3-amine series, the alkoxy substituent is not a passive placeholder: the steric bulk, electronic donation, and metabolic stability conferred by the alkoxy group directly influence both the synthetic reactivity of the intermediate and the pharmacological properties of downstream compounds . The isopropoxy group introduces branched steric shielding that cannot be replicated by the linear methoxy or ethoxy groups, while retaining greater synthetic accessibility than the fully substituted tert-butoxy analog . In synthetic chemistry, the isopropoxy group has been experimentally demonstrated to suppress undesired α-lithiation side reactions that occur with methoxy-substituted pyridines, enabling cleaner cycloaddition chemistry . In medicinal chemistry programs, the choice of alkoxy substituent affects lipophilicity, metabolic stability, and target binding—a 5-chloro-6-isopropoxypyridin-3-yl-containing Nav1.7 inhibitor achieved an IC₅₀ of 18.1 nM, a potency that is contingent upon the specific isopropoxy-chloro-aminopyridine substitution architecture . Simply interchanging this compound with an unsubstituted or differently alkoxylated pyridine building block risks altering both synthetic outcomes and biological activity in unpredictable ways.

5-Chloro-4-(propan-2-yloxy)pyridin-3-amine: Differentiation Evidence


Steric Shielding Against Undesired Lithiation

The isopropoxy group provides critical steric shielding that cannot be achieved with the methoxy analog. In the experimental system of substituted 3,4-pyridyne generation, the 2-isopropoxy-3-chloropyridine substrate inhibits α-lithiation by tert-butyllithium, whereas the methoxy analog is susceptible to this undesired side reaction . This is a direct experimental observation of differential reactivity attributable solely to the branched vs. linear alkoxy substituent, forming a class-level inference for the target compound's 4-isopropoxy-5-chloro substitution pattern. The Diels–Alder trapping of the resulting 2- and 6-alkoxy-3,4-pyridynes proceeds in 66–89% isolated yield, compared to only 19% for the unsubstituted 3-chloropyridine, demonstrating the alkoxy group's essential role in stabilizing the reactive pyridyne intermediate . The isopropoxy group (larger steric parameter) is explicitly noted as a novel replacement for methoxy that prevents α-deprotonation side pathways .

Synthetic chemistry Pyridyne cycloaddition Regioselective lithiation

Lipophilicity Positioning in the Alkoxy Series

The isopropoxy substituent occupies a distinct intermediate position in the alkoxy homologous series with respect to both molecular weight and computed lipophilicity. The target compound (C₈H₁₁ClN₂O, MW 186.64) is heavier and more lipophilic than its methoxy (C₆H₇ClN₂O, MW 158.59) and ethoxy (C₇H₉ClN₂O, MW 172.61) congeners, but lighter and less lipophilic than the tert-butoxy analog (C₉H₁₃ClN₂O, MW 200.66) . This graduated molecular property profile gives medicinal chemists the ability to fine-tune lipophilicity and steric occupancy of the 4-position without the extreme bulk of the tert-butoxy group, which can impede target binding or reduce synthetic tractability. The isopropoxy group's branched architecture also provides a distinct metabolic profile compared to the linear ethoxy group, as branching at the α-carbon of ethers is known to reduce O-dealkylation by cytochrome P450 enzymes (class-level inference).

Physicochemical properties Lead optimization Drug-likeness

Scaffold Privilege in Kinase and Ion Channel Inhibition

The 5-chloro-alkoxy-pyridin-3-amine scaffold has been validated across multiple drug discovery programs as a privileged pharmacophore. A 5-chloro-6-isopropoxypyridin-3-yl-containing derivative from US Patent 10,766,858 demonstrated Nav1.7 inhibition with an IC₅₀ of 18.1 nM in a membrane-based binding assay using heterologously expressed human Nav1.7 and β1 subunit . Separately, the broader pyridin-3-amine chemotype has yielded multi-targeted kinase inhibitors: DCLAK11, a substituted pyridin-3-amine derivative, inhibited EGFR, HER2, and VEGFR2 tyrosine kinases with IC₅₀ values of 6.5, 18, and 31 nM respectively . While the target compound itself is a building block and not the final bioactive entity, its 5-chloro-4-isopropoxy substitution pattern is a direct precursor to these privileged chemotypes, with the chlorine at position 5 serving as a synthetic handle and the isopropoxy at position 4 contributing to target complementarity.

Kinase inhibition Ion channel modulation Medicinal chemistry

Batch Purity and Procurement Consistency

The target compound is commercially available at 95% purity (HPLC) from Leyan (Product No. 2107718) . This purity specification is consistent with that reported for the ethoxy analog (95%, Leyan Product No. 2104942) and the tert-butoxy analog (95%, Leyan Product No. 2106725) . The methoxy analog is reported at 95% purity as well . Consistent purity across the homologous series ensures that differences observed in downstream synthetic or biological experiments can be attributed to the structural features of the building block rather than to variable impurity profiles, which is a critical consideration when selecting among analogs for SAR campaigns. CymitQuimica also previously listed this compound (Ref. 3D-QZC20518) but has since discontinued supply , making Leyan the primary verified active supplier.

Quality control Procurement specification Synthetic reliability

Application Scenarios for This Building Block


Kinase and Ion Channel SAR Exploration

When optimizing a lead series built on a 5-chloro-4-alkoxy-pyridin-3-amine scaffold, the isopropoxy analog fills the critical gap between the ethoxy and tert-butoxy substituents in terms of lipophilicity (estimated cLogP ~1.8 vs. ~1.5 and ~2.3 respectively) and steric bulk . The established potency of pyridin-3-amine derivatives against EGFR (IC₅₀ = 6.5 nM), HER2 (18 nM), VEGFR2 (31 nM), and Nav1.7 (18.1 nM) demonstrates that the scaffold is capable of delivering nanomolar target engagement when properly elaborated . The isopropoxy group's branched architecture may offer differential metabolic stability compared to the linear ethoxy group, as α-branched ethers are generally less susceptible to CYP-mediated O-dealkylation, making this compound the preferred choice when metabolic soft-spot mitigation is a program objective.

Regioselective Pyridine Functionalization

The isopropoxy group provides experimentally validated steric shielding that suppresses undesired α-lithiation side reactions, a property documented in the Connon & Hegarty (2000) study of substituted 3,4-pyridynes . For synthetic chemists performing directed ortho-metalation, halogen-lithium exchange, or pyridyne generation on the pyridine ring, the isopropoxy group offers a level of reaction control that methoxy and ethoxy analogs cannot match. The 5-chloro substituent simultaneously serves as a versatile handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, etc.), enabling sequential functionalization strategies where the isopropoxy group directs or protects specific positions during the reaction sequence.

Agrochemical Lead Intermediate

Substituted pyridine compounds bearing alkoxy and chloro substituents have been extensively claimed in patent literature as fungicidal and herbicidal active ingredients . The 5-chloro-4-isopropoxy substitution pattern provides a specific steric and electronic environment that can be exploited in agrochemical lead optimization, where differential substituent effects on target site binding, cuticular penetration, and environmental stability are critical. The compound's intermediate molecular weight (186.64 Da) and moderate lipophilicity position it favorably within the physicochemical property space typical of commercial agrochemical building blocks.

Chemical Biology Probe Precursor

The 3-amino group provides a convenient attachment point for biotinylation, fluorophore conjugation, or solid-support immobilization, enabling the construction of chemical biology probes derived from the kinase-active pyridin-3-amine pharmacophore . The isopropoxy and chloro substituents remain unchanged during amine-directed derivatization, preserving the pharmacophoric elements necessary for target binding. This application is particularly relevant for pull-down experiments aimed at identifying the cellular targets of pyridin-3-amine-based inhibitors, where a structurally faithful probe is essential for generating valid target identification data.

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